molecular formula C12H21NO3 B1303111 Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate CAS No. 886360-88-9

Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate

Cat. No.: B1303111
CAS No.: 886360-88-9
M. Wt: 227.3 g/mol
InChI Key: ZJBDXMMSHFKMOY-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate (CAS: 886360-88-9) is a piperidine derivative with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.28 g/mol . The compound features a piperidine ring substituted at the 1-position with a 2-methyl-1-oxopropan-2-yl group (a ketone-bearing branched alkyl chain) and at the 4-position with an ethyl ester moiety. It is utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of complex organic molecules .

Properties

IUPAC Name

ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-4-16-11(15)10-5-7-13(8-6-10)12(2,3)9-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBDXMMSHFKMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195335
Record name Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-88-9
Record name Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate can involve various methodologies. One common approach is the reaction of 1,1-dimethyl-2-oxoethyl chloride with ethyl 4-piperidinecarboxylate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate is used extensively in proteomics research It serves as a building block for the synthesis of more complex molecules that can be used to study protein interactions and functions

Mechanism of Action

The mechanism of action for Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate with analogous piperidine-4-carboxylate derivatives, focusing on structural variations, molecular properties, and applications.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-methyl-1-oxopropan-2-yl C₁₁H₁₉NO₃ 213.28 Ketone group enhances metabolic stability; moderate lipophilicity
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) 2-chloroethyl C₁₀H₁₇ClNO₂ 226.70 Reactive chlorine atom enables nucleophilic substitution; intermediate for umeclidinium bromide synthesis
Ethyl 1-(2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate 2-(2,2-dimethylbenzo[d][1,3]dioxin-5-yl)ethyl C₂₁H₂₇NO₅ 373.45 Bulky aromatic substituent reduces solubility; potential for π-π interactions
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 1838-39-7) 2-ethoxy-2-oxoethyl C₁₀H₁₇NO₅ 231.25 Ethyl ester substituent increases hydrolysis susceptibility
Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (CAS 939900-20-6) 2-hydroxyethyl C₁₀H₁₉NO₃ 201.26 Hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity

Key Insights:

In contrast, the target compound’s ketone group may participate in condensation or reduction reactions but is less reactive toward nucleophiles. Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 1838-39-7) contains a second ester group, making it prone to hydrolysis under acidic or basic conditions compared to the target compound’s ketone .

Solubility and Steric Effects :

  • The benzo[d][1,3]dioxin-substituted derivative () exhibits reduced aqueous solubility due to its aromatic bulk, whereas the target compound’s branched alkyl ketone balances lipophilicity and steric accessibility .
  • Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (CAS 939900-20-6) is more hydrophilic, favoring applications requiring water solubility .

Biological Activity

Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 886360-88-9
  • Structural Formula :
Ethyl 1 2 methyl 1 oxopropan 2 yl piperidine 4 carboxylate\text{Ethyl 1 2 methyl 1 oxopropan 2 yl piperidine 4 carboxylate}

The biological activity of this compound is primarily mediated through its interaction with various molecular targets in biological systems. The compound's ester group can undergo hydrolysis, releasing the active piperidine derivative, which may interact with enzymes or receptors involved in critical biochemical pathways. However, specific molecular targets and pathways remain to be fully elucidated, necessitating further research .

Pharmacological Evaluations

Research indicates that this compound exhibits a range of biological activities, including:

Synthesis and Biological Evaluation

A study synthesized this compound and evaluated its biological activities through various assays. The findings suggested that modifications to the piperidine structure could enhance its pharmacological properties:

Modification Biological Activity
HydrolysisIncreased antimicrobial activity
Substitution with alkyl groupsEnhanced cytotoxicity

Comparative Analysis with Related Compounds

A comparative analysis with related compounds highlights the unique biological profile of this compound:

Compound Activity Type Notes
Methyl 1-(2-methyl-1-oxopropan-2-yl)piperidineCalcium channel inhibitionEffective in lowering blood pressure in animal models .
Ethyl 4-piperidinecarboxamide derivativesAntimicrobialExhibited significant activity against E. coli and S. aureus .

Future Directions

Further studies are required to explore the full spectrum of biological activities associated with this compound. Research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic Studies : To identify specific molecular targets and elucidate pathways involved in its biological effects.
  • Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

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